

CAS number 25697-56-7 physical and chemical properties

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Compound of Interest

Compound Name: (3-Methylphenyl)methanethiol

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An In-Depth Technical Guide to the Physicochemical Properties of Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs. (CAS Number: 25697-56-7)

Introduction: Defining a Complex Surfactant System

CAS number 25697-56-7 identifies a substance of significant interest in various industrial and research applications: Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs. It is crucial for researchers and formulation scientists to recognize that this CAS number does not represent a single, discrete molecule. Instead, it describes a mixture of N-alkyl substituted aminoethoxyethanol compounds. The "C12-18-alkyl" designation signifies that the material is a blend of molecules with alkyl chains of varying lengths, specifically containing 12, 14, 16, and 18 carbon atoms. This compositional heterogeneity is fundamental to its properties and performance, imparting characteristics that are an average of its components.

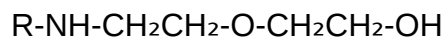
These molecules belong to the broader class of ethoxylated fatty amines, which are known for their surfactant properties.^[1] Their amphiphilic nature, possessing both a hydrophilic (water-loving) aminoethoxyethanol head group and a hydrophobic (oil-loving) alkyl tail, allows them to reduce surface tension at interfaces, making them effective emulsifiers, wetting agents, and dispersants.^{[2][3]} The variability in the alkyl chain length within the C12-C18 range influences the overall hydrophobicity of the mixture, affecting its solubility, surface activity, and interaction with different phases.

This guide provides a detailed exploration of the physical and chemical properties of this complex mixture, offering insights into its characterization, performance, and the experimental

methodologies required for its analysis.

General Chemical Structure

The generalized structure for the components of CAS 25697-56-7 can be represented as follows:



Where 'R' represents a linear alkyl group with a carbon number (n) ranging from 12 to 18 (e.g., C₁₂H₂₅, C₁₄H₂₉, C₁₆H₃₃, C₁₈H₃₇).

Physicochemical and Chemical Properties

The properties of this material are a composite of its C12 to C18 components. As such, many values, such as boiling and melting points, are expressed as ranges.

Property	Typical Value / Description
Appearance	Clear liquid to a pale yellow waxy solid, depending on the exact composition and temperature.[3]
Boiling Point	A single source reports a boiling point of 102 °C, which may refer to a specific component or measurement under vacuum.[4] A related C12-18 alkyldiethanolamine is reported to have a boiling point of >200°C.[2]
Solubility	Solubility in water is variable and depends on the pH and the distribution of alkyl chain lengths. Generally, these compounds show limited solubility in water.[2]
Density	Approximately 0.95 - 1.00 g/cm ³ . [3]
Refractive Index	A value of 1.5630 has been reported.[4][5]
pH (1% Solution)	Typically ranges from 7.0 to 9.5.[3]
Flash Point	102-104°C/15mm has been noted in one source.[4]
Sensitivity	Can be air-sensitive.[4][5]
Surfactant Type	Primarily nonionic, but can exhibit cationic characteristics at lower pH due to the protonation of the amine group.[1]

Chemical Reactivity and Stability

The chemical behavior of this substance is dictated by the functional groups present: a secondary amine, a primary alcohol, and an ether linkage.

- **pH-Dependent Behavior:** The secondary amine group is basic and can be protonated in acidic conditions. This pH-dependent charge influences its surface activity and adsorption characteristics. For instance, ethoxylated fatty amines show varying degrees of adsorption

on silicate surfaces at pH 4 to 8, leading to an oil-wet condition, while at a pH of 10, adsorption is minimal.[6][7]

- **Stability:** The molecule is stable over a wide pH range (typically 3-11) and in the presence of hard water.[3] However, it may be unstable in the presence of strong oxidizing agents.[3] The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The primary alcohol can undergo typical reactions such as esterification and oxidation.

Analytical and Characterization Protocols

Characterizing a complex mixture like CAS 25697-56-7 requires techniques that can resolve its components and quantify its performance properties.

Protocol 1: Compositional Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

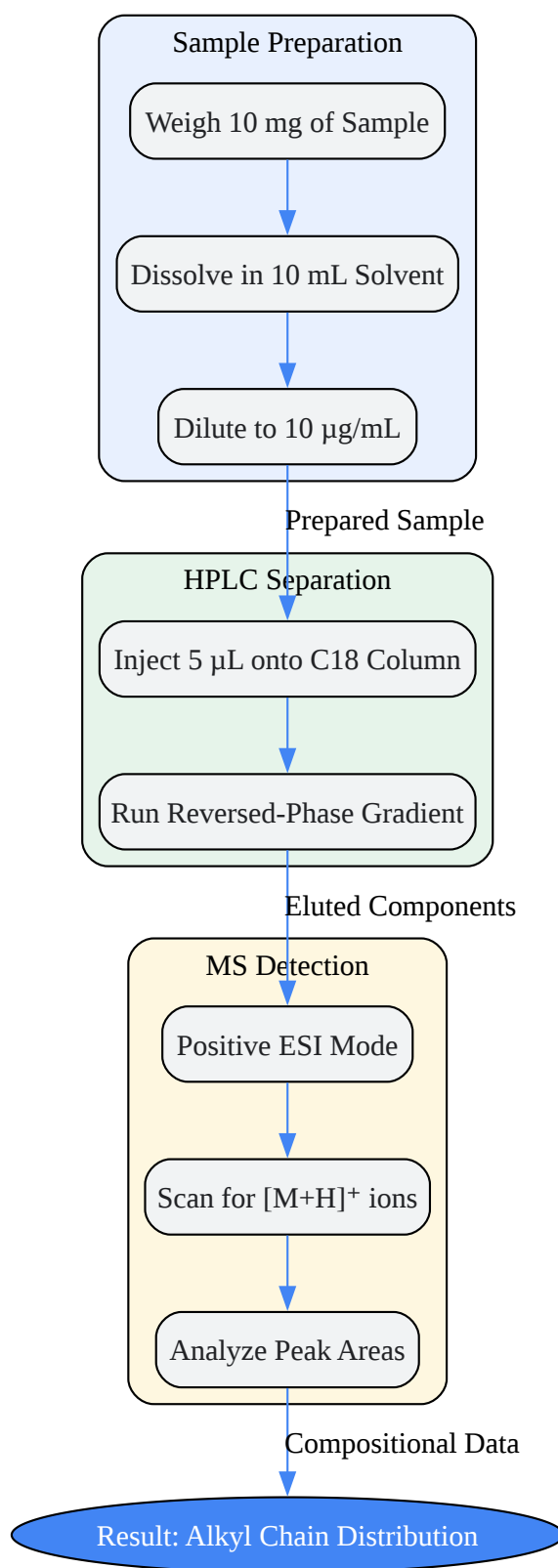
To understand the distribution of the C12-C18 alkyl chains, a separation technique coupled with a mass-selective detector is essential. LC-MS is a powerful tool for this purpose.[8][9]

Objective: To separate and identify the relative abundance of each alkyl chain derivative (C12, C14, C16, C18) in the mixture.

Methodology:

- **Sample Preparation:**
 - Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent system (e.g., methanol/water 90:10 v/v) to create a 1 mg/mL stock solution.
 - Further dilute the stock solution to a working concentration of approximately 10 µg/mL.
- **Chromatographic Separation:**
 - **Instrument:** High-Performance Liquid Chromatography (HPLC) system.
 - **Column:** A reversed-phase column, such as a C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size), is suitable for separating the components based on their hydrophobicity.

- Mobile Phase A: Water with 0.1% formic acid (for improved ionization).
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 20-30 minutes to elute the components in order of increasing alkyl chain length.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry Detection:
 - Instrument: A mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the amine group is readily protonated.
 - Scan Range: Scan a mass-to-charge (m/z) range that covers the expected molecular weights of the protonated molecules $[M+H]^+$.
 - Data Analysis: Identify the peaks corresponding to the $[M+H]^+$ ions for each alkyl derivative. The relative peak areas provide a semi-quantitative measure of the distribution of the different chain lengths in the mixture.



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Caption: Workflow for LC-MS analysis of alkyl chain distribution.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Tensiometry

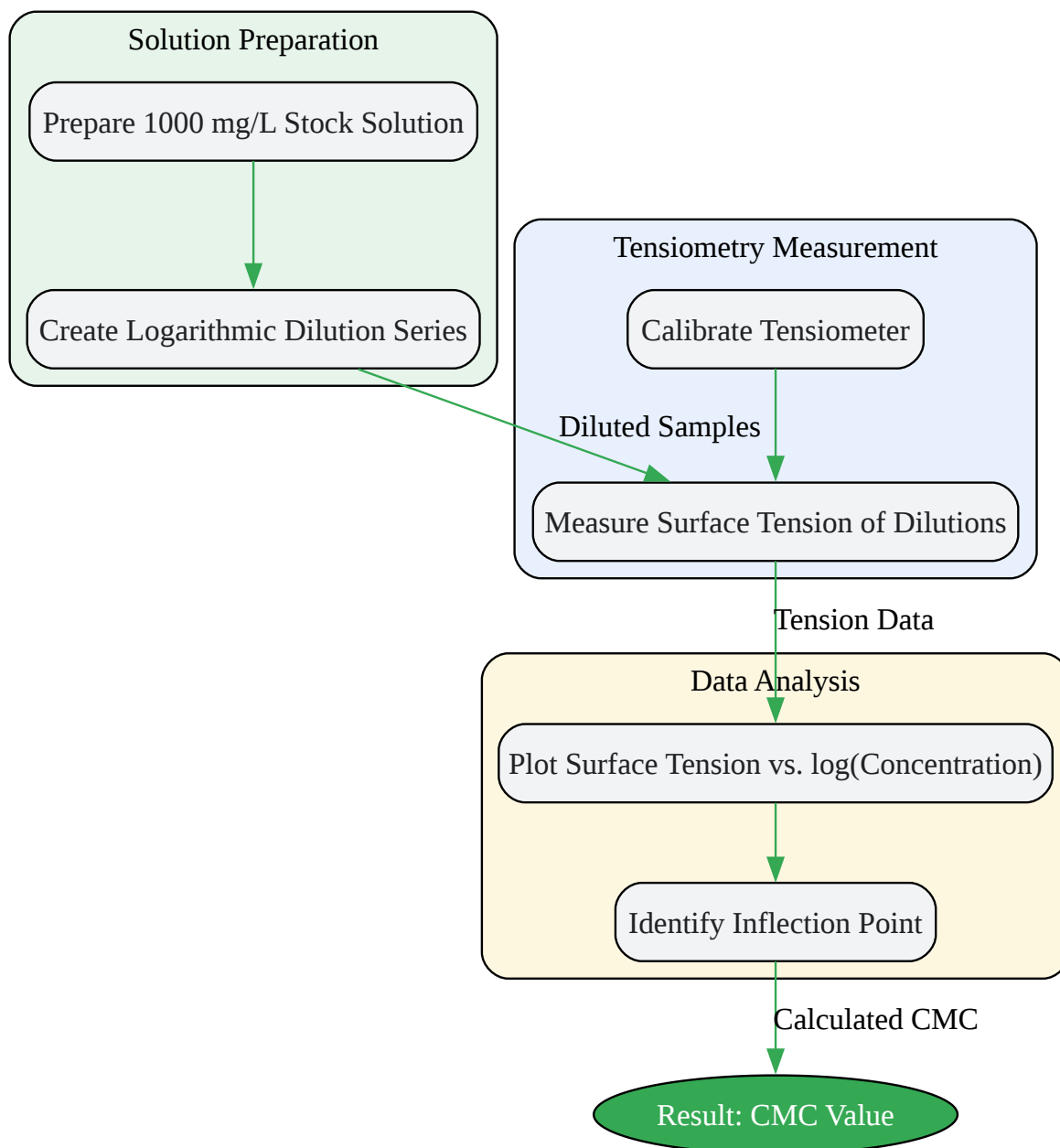
The CMC is a fundamental property of a surfactant, representing the concentration at which molecules begin to form micelles in solution. This corresponds to the point of maximum surface tension reduction.

Objective: To measure the surface tension of aqueous solutions of CAS 25697-56-7 at various concentrations and determine the CMC.

Methodology:

- **Solution Preparation:**
 - Prepare a stock solution of the surfactant in deionized water (e.g., 1000 mg/L).
 - Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 mg/L to 500 mg/L). It is advisable to use a logarithmic dilution series to efficiently cover the range.
- **Surface Tension Measurement:**
 - **Instrument:** A tensiometer (using the Du Noüy ring or Wilhelmy plate method).
 - **Procedure:**
 - Calibrate the instrument according to the manufacturer's instructions.
 - Measure the surface tension of the deionized water as a blank.
 - Starting with the most dilute solution, measure the surface tension of each prepared concentration.
 - Ensure the measuring probe is thoroughly cleaned and dried between measurements to prevent cross-contamination.
 - Allow the surface tension reading to stabilize before recording the value (typically 2-5 minutes).

- Data Analysis:
 - Plot the measured surface tension (γ , in mN/m) as a function of the logarithm of the surfactant concentration ($\log C$).
 - The resulting graph will show two distinct regions: a steep decline in surface tension at low concentrations and a plateau region at higher concentrations.
 - The CMC is determined from the intersection point of the two lines fitted to these regions. The surface tension at the plateau is the γ_{CMC} .



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Caption: Experimental workflow for CMC determination via tensiometry.

Applications in Research and Industry

The unique properties of Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs. make it a versatile component in numerous formulations:

- Industrial Cleaning: Acts as a detergent and wetting agent for hard surface cleaners.[3]
- Oil & Gas: Used in drilling fluids and well-cleaning formulations.[3]
- Textiles and Leather: Serves as an antistatic agent and emulsifier in processing.[1]
- Agrochemicals: Functions as an emulsifier and penetration enhancer in pesticide formulations.[3]

Conclusion

CAS 25697-56-7, or Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs., is a complex mixture of nonionic surfactants whose performance is governed by the distribution of its C12-C18 alkyl chains. Its utility as an emulsifier, wetting agent, and detergent is rooted in its amphiphilic structure and pH-responsive nature. A thorough characterization, employing techniques such as LC-MS for compositional analysis and tensiometry for performance evaluation, is essential for its effective application in research and development. This guide provides the foundational knowledge and experimental frameworks for scientists and professionals working with this versatile surfactant system.

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